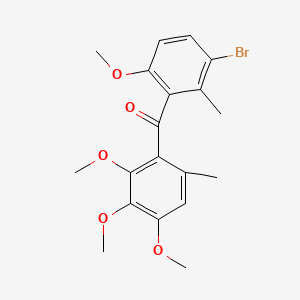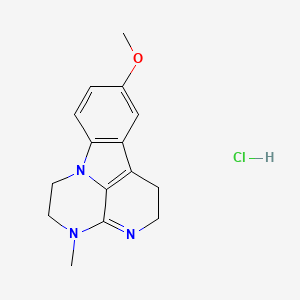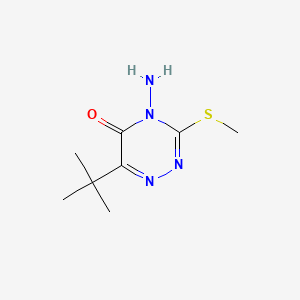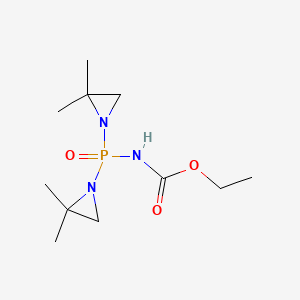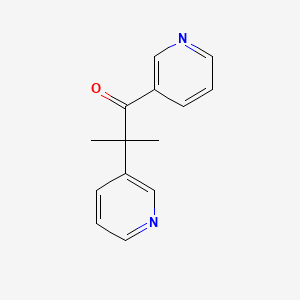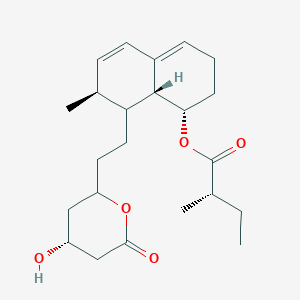
米托萘啶
描述
米托萘啶是一种含硝基的抗肿瘤药物,归类于萘酰亚胺衍生物。它最初由 Braña 等人在西班牙合成 在 1970 年代 。 米托萘啶通过插入双链 DNA 发挥作用,使其成为一种有效的 DNA 抑制剂 。 尽管它具有令人鼓舞的抗肿瘤活性,但临床试验发现其具有严重的中央神经系统毒性,这限制了其治疗用途 .
科学研究应用
米托萘啶因其抗肿瘤特性而被广泛研究。 它的应用包括 :
作用机制
生化分析
Biochemical Properties
Mitonafide interacts with DNA and RNA, inhibiting their synthesis . It binds to double-stranded DNA through intercalation, which is a process where the compound inserts itself between the DNA base pairs . This interaction disrupts the normal functioning of DNA and RNA, leading to the inhibition of cell division and growth .
Cellular Effects
Mitonafide has a cytotoxic effect on various types of cells, including lung cancer cells . It influences cell function by inhibiting DNA and RNA synthesis, which leads to the disruption of cell signaling pathways, gene expression, and cellular metabolism . Mitonafide’s impact on these cellular processes can lead to cell death, particularly in cancer cells .
Molecular Mechanism
Mitonafide exerts its effects at the molecular level primarily through its interaction with DNA and RNA . By intercalating into the DNA structure, Mitonafide inhibits the normal functioning of DNA, leading to the disruption of gene expression . This disruption can lead to cell death, particularly in cancer cells .
Temporal Effects in Laboratory Settings
Mitonafide has been shown to be toxic to the central nervous system when administered as a short intravenous infusion, but not when given as a 120-hour continuous infusion . This suggests that the effects of Mitonafide can change over time depending on the method of administration .
Dosage Effects in Animal Models
The effects of Mitonafide have been studied in animal models, including mice . At dosages of 0.5 and 1 mg/kg, Mitonafide showed antitumoral potency in S-180-bearing mice
Metabolic Pathways
It is known that Mitonafide interacts with DNA and RNA, which are crucial components of many metabolic pathways
Transport and Distribution
The transport and distribution of Mitonafide within cells and tissues have been studied in female rats . After single intravenous and oral administration of Mitonafide, it was found in various tissues, indicating that it is distributed throughout the body
Subcellular Localization
Given its interaction with DNA and RNA, it is likely that Mitonafide localizes to the nucleus where these molecules are found
准备方法
将 3-硝基-1,8-萘酐和 N,N-二甲基乙二胺结合: 在有机溶剂中形成溶液。
回流溶液: 促进反应。
工业生产方法通常涉及类似的合成路线,但规模更大,确保化合物纯度和产率优化。
化学反应分析
米托萘啶经历了几种类型的化学反应:
还原: 米托萘啶在厌氧条件下,在鼠肝微粒体和 NADPH 的作用下可以还原为 5-氨基米托萘啶.
插入: 它通过插入结合到双链 DNA,抑制 DNA 和 RNA 合成.
氧化: 米托萘啶在有氧条件下刺激氧气消耗.
这些反应中常用的试剂和条件包括用于还原的 NADPH 和用于氧化的有氧条件。这些反应形成的主要产物是 5-氨基米托萘啶和插入的 DNA 复合物。
相似化合物的比较
米托萘啶是萘酰亚胺衍生物的一部分,其中包括阿莫萘啶和皮萘啶等化合物 。 与这些化合物相比,米托萘啶在 DNA 插入和拓扑异构酶 II 抑制方面表现出更高的效力 。 它严重的中央神经系统毒性使其与其他萘酰亚胺区别开来,限制了其临床应用 .
类似的化合物包括 :
阿莫萘啶: 另一种具有抗肿瘤活性的萘酰亚胺衍生物,但中央神经系统毒性较低。
皮萘啶: 一种具有类似 DNA 插入特性的萘酰亚胺类似物。
NNITC-2 和 NITC-6: 旨在降低毒性同时保持抗肿瘤活性的新型萘酰亚胺类似物.
米托萘啶独特的抗肿瘤活性强和毒性强相结合,突出了进一步研究以优化其治疗潜力并最大程度地减少不良反应的必要性。
属性
IUPAC Name |
2-[2-(dimethylamino)ethyl]-5-nitrobenzo[de]isoquinoline-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4/c1-17(2)6-7-18-15(20)12-5-3-4-10-8-11(19(22)23)9-13(14(10)12)16(18)21/h3-5,8-9H,6-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXVLKDRPHSFIIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1C(=O)C2=CC=CC3=CC(=CC(=C32)C1=O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90203321 | |
| Record name | Mitonafide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90203321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54824-17-8 | |
| Record name | Mitonafide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54824-17-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mitonafide [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054824178 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MLS002702955 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=300288 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Mitonafide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90203321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MITONAFIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/06Q0V17SI9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


